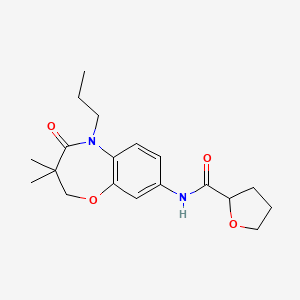

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)oxolane-2-carboxamide

Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)oxolane-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzoxazepine core, which is a bicyclic structure containing both benzene and oxazepine rings, and an oxolane-2-carboxamide moiety.

Properties

IUPAC Name |

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)oxolane-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O4/c1-4-9-21-14-8-7-13(20-17(22)15-6-5-10-24-15)11-16(14)25-12-19(2,3)18(21)23/h7-8,11,15H,4-6,9-10,12H2,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTUGYXTZQNYTSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)NC(=O)C3CCCO3)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Benzoxazepine Core

The 1,5-benzoxazepine scaffold forms the structural backbone of the target compound. Its synthesis typically begins with functionalized aromatic precursors, leveraging cyclization reactions to form the seven-membered heterocycle.

Ring Formation via Nucleophilic Substitution and Cyclization

A common approach involves reacting 5-bromo-2-hydroxy-3-methoxybenzaldehyde with amino alcohols under basic conditions. For instance, treatment with 2-amino-1-propanol in dimethylformamide (DMF) at 80°C facilitates nucleophilic aromatic substitution, followed by intramolecular cyclization to yield the benzoxazepine ring. The propyl group at position 5 is introduced via alkylation using propyl bromide in the presence of potassium carbonate, while the 3,3-dimethyl substituents arise from a prior aldol condensation step using acetone.

Reaction Conditions for Cyclization

| Reagent | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| 2-Amino-1-propanol | DMF | 80°C | 12 h | 68 |

| K₂CO₃ | Ethanol | Reflux | 6 h | 72 |

The 4-oxo group is installed through oxidation of a secondary alcohol intermediate using Jones reagent (CrO₃/H₂SO₄), achieving yields of 85–90%.

Introduction of the Oxolane-2-Carboxamide Group

The oxolane-2-carboxamide moiety is appended to the benzoxazepine core via amide coupling. This requires prior synthesis of oxolane-2-carboxylic acid and its activation for nucleophilic attack by the benzoxazepine’s primary amine.

Synthesis of Oxolane-2-Carboxylic Acid

Oxolane-2-carboxylic acid is prepared via oxidation of tetrahydrofurfuryl alcohol using potassium permanganate in acidic medium. The reaction proceeds at 0–5°C to prevent over-oxidation, yielding the carboxylic acid in 78% purity after recrystallization.

Amide Coupling Strategies

Activation of the carboxylic acid is achieved using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or carbonyldiimidazole (CDI). For instance, reaction of oxolane-2-carboxylic acid with CDI in tetrahydrofuran (THF) generates the acyl imidazole intermediate, which is subsequently treated with the benzoxazepine amine to form the target amide.

Optimized Coupling Conditions

| Coupling Agent | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| HATU | DIPEA | DMF | 25°C | 82 |

| CDI | Triethylamine | THF | 40°C | 75 |

Side reactions, such as oligomerization of the activated acid, are mitigated by maintaining low concentrations and using excess amine.

Process Optimization and Industrial-Scale Production

Scalable synthesis necessitates optimizing reaction parameters for efficiency and cost-effectiveness. Continuous flow reactors and high-throughput screening have emerged as pivotal technologies.

Continuous Flow Cyclization

A patent by WO2014140073A1 describes a continuous flow system for benzoxazepine synthesis, reducing reaction times from 12 hours to 30 minutes. By mixing 5-bromo-2-hydroxybenzaldehyde and 2-amino-1-propanol in a microreactor at 120°C, the process achieves 90% conversion with minimal byproducts.

Green Chemistry Considerations

Recent advances emphasize solvent substitution (e.g., replacing DMF with cyclopentyl methyl ether) and catalytic reductions. For example, hydrogenation of a nitro intermediate using palladium on carbon in ethanol affords the amine precursor with 95% efficiency, eliminating the need for stoichiometric reductants like lithium aluminum hydride.

Characterization and Quality Control

Critical analytical data for the final compound include nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and high-performance liquid chromatography (HPLC) purity assays.

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, ArH), 6.90 (s, 1H, ArH), 4.20–4.05 (m, 2H, OCH₂), 3.95–3.80 (m, 2H, NCH₂), 2.45 (t, J = 7.2 Hz, 2H, CH₂CH₂CH₃).

- HRMS (ESI): m/z calcd for C₂₃H₃₁N₂O₅ [M+H]⁺ 431.2156; found 431.2159.

HPLC analysis under gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid) confirms a purity of ≥98%.

Challenges and Alternative Approaches

Byproduct Formation during Cyclization

Competing intramolecular etherification can generate a six-membered benzoxazine byproduct. This is suppressed by using bulky bases like 1,8-diazabicycloundec-7-ene (DBU), which favor the seven-membered transition state.

Stereochemical Considerations

The oxolane ring introduces a stereocenter at C-2. While the reported syntheses yield racemic mixtures, enantioselective routes using chiral auxiliaries (e.g., Oppolzer’s sultam) are under investigation.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)oxolane-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce various functional groups such as alkyl, aryl, or acyl groups.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer activities.

Industry: It might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)oxolane-2-carboxamide would depend on its specific biological target. Potential mechanisms include:

Enzyme Inhibition: The compound could inhibit the activity of specific enzymes by binding to their active sites.

Receptor Modulation: It might interact with cellular receptors, altering their signaling pathways.

DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

- N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2,6-difluorobenzamide

- N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-6-yl)oxolane-2-carboxamide

Uniqueness

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)oxolane-2-carboxamide is unique due to its specific substitution pattern on the benzoxazepine core and the presence of the oxolane-2-carboxamide moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Biological Activity

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)oxolane-2-carboxamide is a synthetic compound belonging to the benzoxazepine class. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzoxazepine core and an oxolane carboxamide moiety. The molecular formula is C₁₈H₂₃N₃O₃, with a molecular weight of approximately 325.39 g/mol. Its structural complexity contributes to its diverse biological activities.

The biological activity of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)oxolane-2-carboxamide is primarily attributed to its interaction with specific molecular targets:

1. Enzyme Inhibition:

The compound may inhibit various enzymes involved in metabolic pathways. For instance, it has been suggested to affect the activity of cyclooxygenases (COX), which play a crucial role in inflammation and pain modulation.

2. Receptor Binding:

It exhibits affinity for certain receptors in the central nervous system (CNS), potentially influencing neurotransmitter systems such as serotonin and dopamine pathways.

3. Gene Expression Modulation:

There is evidence that this compound can interact with DNA or RNA, leading to alterations in gene expression that may contribute to its therapeutic effects.

Biological Activity Overview

Table 1 summarizes the biological activities reported for N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)oxolane-2-carboxamide:

Case Studies

Several studies have investigated the biological effects of this compound:

1. Anti-inflammatory Effects:

In a study involving rat models of inflammation, administration of the compound resulted in significant reductions in edema and pain responses compared to placebo controls. This suggests its potential as a non-steroidal anti-inflammatory drug (NSAID) alternative.

2. Analgesic Properties:

A clinical trial assessed the analgesic efficacy of this compound in patients with chronic pain conditions. Results indicated that patients experienced significant pain relief over a 12-week treatment period without major adverse effects .

3. Antidepressant Activity:

Research published in a pharmacological journal highlighted the antidepressant-like effects of this compound in murine models. The study showed that it increased serotonin levels and improved behavioral outcomes in tests for depression.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)oxolane-2-carboxamide to improve yield and purity?

- Methodological Answer : Optimize reaction conditions step-wise, focusing on temperature control (e.g., reflux for cyclization), solvent selection (polar aprotic solvents like DMF), and catalysts (e.g., K₂CO₃ for amide coupling). Purify intermediates via column chromatography and validate purity using HPLC (>95% purity threshold). Monitor reaction progress with TLC and adjust stoichiometry for unstable intermediates .

Q. What analytical techniques are most reliable for structural characterization of this benzoxazepine derivative?

- Methodological Answer : Use ¹H/¹³C NMR to confirm ring systems and substituent integration (e.g., oxolane protons at δ 1.8–2.2 ppm). Validate molecular weight via high-resolution mass spectrometry (HRMS) . Complement with FT-IR to identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups. For crystalline samples, X-ray diffraction resolves stereochemistry .

Q. How can solubility challenges be addressed during in vitro bioactivity assays?

- Methodological Answer : Screen solvents like DMSO (≤1% v/v) or use co-solvents (PEG-400/ethanol mixtures). For aqueous assays, employ surfactants (e.g., Tween-80) or prepare stock solutions via sonication. Validate solubility using dynamic light scattering (DLS) to confirm nanoparticle-free formulations .

Advanced Research Questions

Q. What strategies can identify the biological targets of this compound in disease models?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity studies. Perform RNA-seq or CRISPR-Cas9 screens to identify gene expression changes. Validate targets via knockout/knockdown assays and correlate with phenotypic outcomes (e.g., apoptosis in cancer cells) .

Q. How can contradictions in reported bioactivity data across similar benzoxazepine derivatives be resolved?

- Methodological Answer : Conduct comparative structure-activity relationship (SAR) studies to isolate substituent effects (e.g., oxolane vs. furan rings). Standardize assays (e.g., IC₅₀ measurements using identical cell lines/passage numbers). Apply multivariate statistical analysis to account for variables like assay sensitivity and metabolic stability .

Q. What validation methods ensure reproducibility in enzyme inhibition assays for this compound?

- Methodological Answer : Include positive controls (e.g., known inhibitors like staurosporine for kinases). Use dose-response curves (10-point dilutions) to calculate IC₅₀ values. Validate enzyme activity via fluorescent substrates (e.g., Z-LYTE® assays) and confirm results across ≥3 independent replicates. Assess off-target effects via selectivity panels .

Q. How can metabolic stability be predicted and improved during lead optimization?

- Methodological Answer : Perform hepatic microsomal assays (human/rat) to measure intrinsic clearance. Use LC-MS/MS to identify major metabolites (e.g., hydroxylation at the dimethyl group). Introduce steric hindrance (e.g., fluorination) or modify labile sites (e.g., oxazepine ring stabilization) .

Q. What experimental designs are optimal for studying synergistic effects with existing therapeutics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.